N-(Sec-butyl)-6-chloro-2-pyrazinamine
Overview
Description
“N-(Sec-butyl)-6-chloro-2-pyrazinamine” is a compound that contains a pyrazinamine moiety, which is a part of many pharmaceuticals . The “sec-butyl” or “secondary butyl” group refers to a butyl group attached at the secondary carbon .
Synthesis Analysis
While specific synthesis methods for “N-(Sec-butyl)-6-chloro-2-pyrazinamine” are not available, organolithium reagents like sec-butyllithium are often used in the synthesis of complex organic compounds . They are usually made by the reduction of halides with lithium .Molecular Structure Analysis
The sec-butyl group is chiral, meaning it has a non-superimposable mirror image. This could potentially lead to different stereoisomers of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Sec-butyl)-6-chloro-2-pyrazinamine” would depend on its exact molecular structure. For instance, butyl groups in compounds often contribute to their hydrophobicity .Scientific Research Applications
Bioactive Derivatives and Cytotoxic Activities
Research on the bioactive derivatives of 2(1H)-pyrazinones, including N-(Sec-butyl)-6-chloro-2-pyrazinamine, has been conducted, particularly focusing on marine microbial bioactive leads. One study isolated new 2(1H)-pyrazinone derivatives from a tunicate-derived actinomycete, Streptomyces sp. These compounds were evaluated for cytotoxic activities against various cancer cell lines, showing potential as bioactive substances (Shaala et al., 2016).
Antimycobacterial and Antifungal Activity
Another area of research has been the synthesis of N-phenylpyrazine-2-carboxamides, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, and their evaluation for antimycobacterial and antifungal activities. Some derivatives have demonstrated significant inhibition against Mycobacterium tuberculosis and fungal strains, indicating their potential in treating infections (Doležal et al., 2010).
Novel Compound Synthesis and Anti-mycobacterial Evaluation
The design and synthesis of new N-phenylpyrazine-2-carboxamides, structurally related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have been explored. These compounds have shown promising anti-mycobacterial activity and selectivity, further expanding the scope of research in this area (Zítko et al., 2015).
Investigation of Aromatic Compounds in Food and Animal Behavior
Research has also been conducted on the effects of pyrazine odors, including 2-methoxy-3-sec-butyl pyrazine, on the behavior of animals. A study investigated the response of naive chicks towards food and water in the presence of various pyrazine odors, providing insights into animal behavior and sensory perception (Marples & Roper, 1996).
Synthesis and Biological Evaluation of Pyrazinecarboxamides
The synthesis and biological evaluation of substituted pyrazinecarboxamides have been a significant area of research. These compounds, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have shown varied activities against Mycobacterium tuberculosis and fungal strains, contributing to the understanding of their potential therapeutic uses (Doležal et al., 2006).
Antitumor Activity and Structural Analysis
The antitumor activity and structural analysis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, related to N-(Sec-butyl)-6-chloro-2-pyrazinamine, have been studied. These compounds show potential in cancer treatment, highlighting the versatility of pyrazine derivatives in medicinal chemistry (Maftei et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-butan-2-yl-6-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXVKBWPBCONQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Sec-butyl)-6-chloro-2-pyrazinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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